molecular formula C14H11N5O2 B14678755 N-(9-Fluorenylidene)nitroaminoguanidine CAS No. 35957-64-3

N-(9-Fluorenylidene)nitroaminoguanidine

Cat. No.: B14678755
CAS No.: 35957-64-3
M. Wt: 281.27 g/mol
InChI Key: BRCJUOSJCWSCKE-UHFFFAOYSA-N
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Description

N-(9-Fluorenylidene)nitroaminoguanidine is a nitrogen-rich compound combining a nitroaminoguanidine core with a 9-fluorenylidene substituent. For instance, describes the synthesis of a structurally related (E)-N-[2-(9-Fluorenylidene)-3a,5,7-trimethyl-3,3a-dihydro-2H-indol-3-ylidene]-2,4,6-trimethylaniline, which features a 9-fluorenylidene group connected to an indole ring. The fluorenylidene moiety introduces steric bulk and planar aromaticity, influencing molecular packing and intermolecular interactions such as hydrogen bonding and C–H···π interactions .

Nitroaminoguanidine itself is synthesized via the reaction of nitroguanidine with hydrazine hydrate under acidic conditions, as detailed in . This precursor exhibits redox versatility, as shown by its reduction behavior with titanous chloride, consuming 3.4–4.4 equivalents of titanosulfide . The incorporation of the 9-fluorenylidene group likely enhances thermal stability and modulates solubility due to increased hydrophobicity, making it suitable for applications in energetic materials or bioactive agents.

Properties

CAS No.

35957-64-3

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

2-(fluoren-9-ylideneamino)-1-nitroguanidine

InChI

InChI=1S/C14H11N5O2/c15-14(18-19(20)21)17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H3,15,17,18)

InChI Key

BRCJUOSJCWSCKE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C(\N)/N[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C(N)N[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Neonicotinoid Analogues

describes acyclic imine-substituted nitroaminoguanidine derivatives (e.g., N'-nitro-2-hydrocarbylidenehydrazinecarboximidamides) designed as neonicotinoid insecticides. These compounds demonstrate potent activity against aphids (Myzus persicae), attributed to their electron-withdrawing nitro groups and imine substituents, which enhance binding to insect nicotinic acetylcholine receptors. In contrast, the 9-fluorenylidene substituent in N-(9-Fluorenylidene)nitroaminoguanidine may reduce bioactivity due to steric hindrance but improve photostability .

Hydrazone and Semicarbazone Derivatives

highlights nitroaminoguanidine-derived hydrazones and semicarbazones, such as halogenated salicylidene and isatin derivatives. These compounds exhibit antimicrobial properties, with structural flexibility allowing for tuning of electronic and steric effects.

Energetic and Thermal Properties

Comparison with Nitroguanidine

Nitroguanidine, a precursor to nitroaminoguanidine, shares similar redox behavior but differs in applications. While nitroaminoguanidine derivatives are used in propellants and insecticides, nitroguanidine is primarily employed in explosives. Reduction studies () show both consume comparable titanosulfide equivalents (3.4–4.6), but nitroaminoguanidine’s hydrazine moiety introduces variability in reactivity under acidic conditions .

Physicochemical Properties

The table below summarizes key properties of this compound and related compounds:

Property This compound Nitroaminoguanidine Hydrazones Neonicotinoid Analogues
Melting Point ~411 K (inferred from ) 423–478 K 388–453 K
Combustion Products N₂, H₂O (predicted)
Insecticidal Activity (EC₅₀) Not reported 0.8–2.1 µg/mL (vs. aphids)
Reduction Equivalents 3.4–4.4 (Titanosulfide)

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